REACTION_CXSMILES
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C([N-]C(C)C)(C)C.[Li+].[Cl:9][C:10]1[C:15]([F:16])=[C:14](I)[CH:13]=[CH:12][N:11]=1.[CH3:18][I:19]>O1CCCC1>[Cl:9][C:10]1[C:15]([F:16])=[C:14]([CH3:13])[C:18]([I:19])=[CH:12][N:11]=1 |f:0.1|
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
|
2.589 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC(=C1F)I
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Name
|
|
Quantity
|
0.7 mL
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Type
|
reactant
|
Smiles
|
CI
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Name
|
|
Quantity
|
5.5 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture was then stirred at −78° C. for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C.
|
Type
|
WAIT
|
Details
|
After an additional 1 hour
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Duration
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1 h
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Type
|
CUSTOM
|
Details
|
the reaction was then quenched with saturated aqueous NH4Cl
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Type
|
TEMPERATURE
|
Details
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warmed to room temp
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Type
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ADDITION
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Details
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The reaction mixture was poured into ethyl acetate
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Type
|
WASH
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Details
|
washed sequentially with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via flash chromatography on silica gel (80 g silica, solvent gradient: 0-30% ethyl acetate in heptanes)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1F)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.212 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |